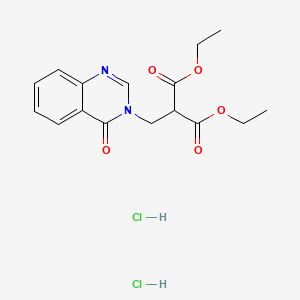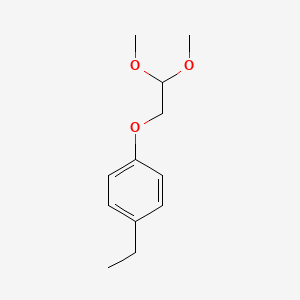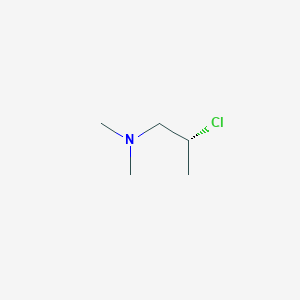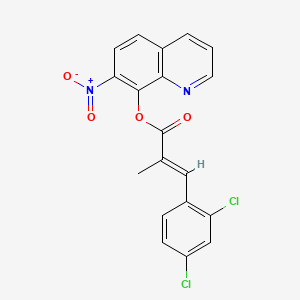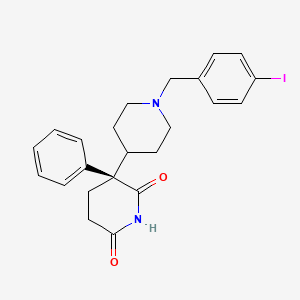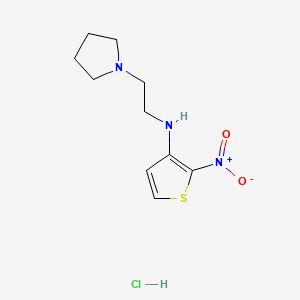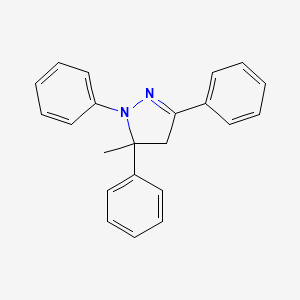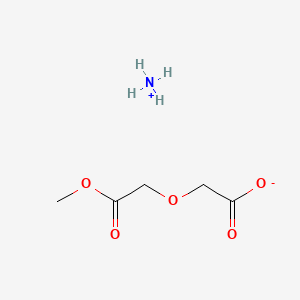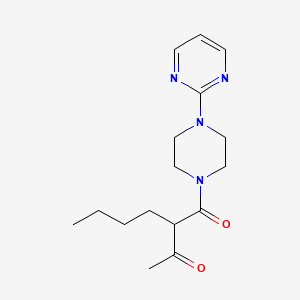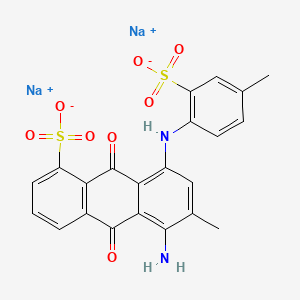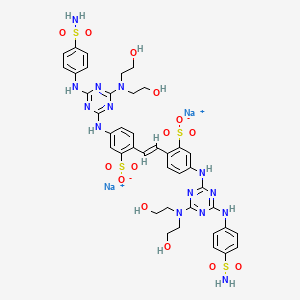
3,4,5-Trimethoxy-alpha-(morpholinomethylene)phenylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trimethoxy-alpha-(morpholinomethylene)phenylacetonitrile is a chemical compound known for its unique structure and diverse applications in scientific research. It features a trimethoxyphenyl group, a morpholinomethylene moiety, and a phenylacetonitrile core, making it a versatile molecule in various fields of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxy-alpha-(morpholinomethylene)phenylacetonitrile typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with morpholine and acetonitrile under specific reaction conditions. The process may include:
Condensation Reaction: The aldehyde group of 3,4,5-trimethoxybenzaldehyde reacts with morpholine to form an imine intermediate.
Nitrile Addition: The imine intermediate then reacts with acetonitrile to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Trimethoxy-alpha-(morpholinomethylene)phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3,4,5-Trimethoxy-alpha-(morpholinomethylene)phenylacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4,5-Trimethoxy-alpha-(morpholinomethylene)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, modulating their activity. The morpholinomethylene moiety may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the nitrile and morpholinomethylene moieties.
3,4,5-Trimethoxyphenylacetonitrile: Similar structure but without the morpholinomethylene group.
Morpholinomethylene derivatives: Compounds with the morpholinomethylene moiety but different aromatic groups.
Uniqueness
3,4,5-Trimethoxy-alpha-(morpholinomethylene)phenylacetonitrile is unique due to its combination of the trimethoxyphenyl group, morpholinomethylene moiety, and phenylacetonitrile core. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.
Propriétés
Numéro CAS |
49679-37-0 |
|---|---|
Formule moléculaire |
C16H20N2O4 |
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
(Z)-3-morpholin-4-yl-2-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H20N2O4/c1-19-14-8-12(9-15(20-2)16(14)21-3)13(10-17)11-18-4-6-22-7-5-18/h8-9,11H,4-7H2,1-3H3/b13-11+ |
Clé InChI |
ZLDUHAWGSJRXRZ-ACCUITESSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C(=C/N2CCOCC2)/C#N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=CN2CCOCC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


